Methyl 4-acetamido-2-chlorobenzoate
Description
Methyl 4-acetamido-2-chlorobenzoate is a benzoic acid derivative featuring a methyl ester group, an acetamido substituent at the para position (C4), and a chlorine atom at the ortho position (C2) on the aromatic ring. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry research. Its structural features influence its solubility, stability, and reactivity, making it a valuable intermediate in drug development, particularly for analogs of metoclopramide and related gastroprokinetic agents .
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 4-acetamido-2-chlorobenzoate |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-7-3-4-8(9(11)5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
KVPHKHUNUFCQDG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Chlorine vs. Hydroxyl Groups : Replacement of the hydroxyl group (C2) with chlorine in the target compound reduces polarity, increasing lipophilicity and altering solubility profiles .
- Methoxy vs. Chlorine : Methyl 4-acetamido-5-chloro-2-methoxybenzoate exhibits higher molecular weight and lower solubility than the target compound due to steric hindrance from the methoxy group .
- Ester Group Variation: Ethyl esters (e.g., Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) generally show higher solubility in ethanol compared to methyl esters in DMSO .
Stability and Reactivity
- Hydrolytic Stability : The chlorine atom at C2 in the target compound enhances resistance to ester hydrolysis compared to hydroxyl-containing analogs (e.g., methyl salicylate) .

- Thermal Stability : Methoxy-substituted analogs exhibit higher melting points due to increased molecular symmetry and hydrogen bonding .
Pharmaceutical Relevance
- Impurity Profiling : this compound and its methoxy analog are critical impurities in metoclopramide manufacturing, monitored via HPLC/UV methods to ensure drug safety .
- Bioactivity : Hydroxyl-containing analogs (e.g., Methyl 4-acetamido-2-hydroxybenzoate) show higher anti-inflammatory activity, while chloro-substituted derivatives are preferred for their metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

